Cas no 1805923-13-0 (3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide)

3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide
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- Inchi: 1S/C7H4F3N3O2S/c8-4-1-5(6(9)10)13-7(3(4)2-11)16(12,14)15/h1,6H,(H2,12,14,15)
- InChI Key: GUSCQAJALNJKKQ-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=C(C=C(C(F)F)N=1)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 399
- Topological Polar Surface Area: 105
- XLogP3: 0.2
3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043293-1g |
3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide |
1805923-13-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide
3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide (CAS No. 1805923-13-0): An Emerging Compound in Medicinal Chemistry
3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide (CAS No. 1805923-13-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in various pharmaceutical formulations due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
The chemical structure of 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide is characterized by a pyridine ring substituted with a cyano group, a difluoromethyl group, and a fluorine atom, along with a sulfonamide functional group. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme in the biosynthesis of cholesterol, suggesting its potential as a novel hypolipidemic agent.
In addition to its enzymatic inhibition properties, 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide has shown promising results in preclinical studies for its anti-inflammatory effects. A study conducted by a team of researchers at the University of California found that this compound significantly reduced inflammation in animal models of arthritis. The mechanism underlying this effect is believed to involve the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways.
The pharmacokinetic profile of 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide has also been extensively studied. Data from preclinical trials indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and demonstrates good bioavailability. Furthermore, it shows low toxicity and minimal side effects, making it a promising candidate for further clinical development.
In terms of chemical synthesis, several methods have been reported for the preparation of 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide. One common approach involves the reaction of 4-fluoro-3-cyanopyridine with difluoroiodomethane followed by sulfonation with sulfur trioxide. This synthetic route has been optimized to achieve high yields and purity, facilitating large-scale production for both research and commercial purposes.
The potential applications of 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide extend beyond its use as a pharmaceutical agent. It has also been explored as a tool compound in chemical biology research. For example, its ability to selectively modulate specific protein targets makes it valuable for investigating cellular signaling pathways and identifying new therapeutic targets.
In conclusion, 3-Cyano-6-(difluoromethyl)-4-fluoropyridine-2-sulfonamide (CAS No. 1805923-13-0) represents an exciting advancement in medicinal chemistry. Its unique structural features and diverse biological activities position it as a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.
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